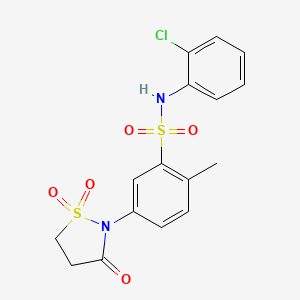

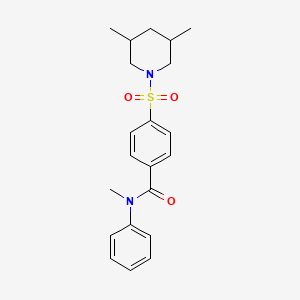

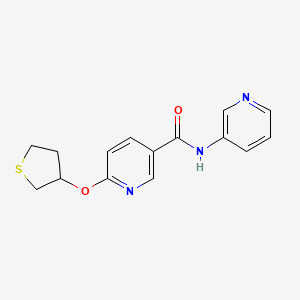

![molecular formula C18H24N4O4S B2502814 3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251708-79-8](/img/structure/B2502814.png)

3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives bearing a sulfonamide moiety, as described in the first paper, involves starting from a nitrophenyl-phenyl-pyrazole dicarboxylic acid precursor. The structures of the synthesized molecules were characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of sulfonamide pyrazole derivatives is characterized by the presence of a pyrazole ring, a sulfonamide group, and various substituents that can influence the compound's activity and properties. The structure-activity relationships are important for understanding the interaction of these compounds with biological targets, such as carbonic anhydrase isoenzymes . The molecular structure is typically elucidated using spectroscopic techniques, as mentioned earlier.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can include condensation reactions, as seen in the second paper, where a sulfuric acid ester catalyst is used for the condensation of aromatic aldehydes with a pyrazolone . The sulfonylation reactions, as described in the third paper, involve the introduction of a sulfonyl group to the amino pyrazole, resulting in various sulfonylated aminopyrazoles . These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide pyrazole derivatives, such as acid-base properties, solubility, and chemical stability, are important for their potential applications. The fourth paper discusses the physicochemical properties of related compounds, including their complex formation with metal ions like Cu(II), Co(II), and Ni(II) . These properties can influence the pharmacokinetics and pharmacodynamics of the compounds when used as drugs.

Scientific Research Applications

Synthesis and Characterization

Research into sulfonamide derivatives, including those related to the pyrazole family, has revealed a wide array of synthetic methodologies and characterizations. For instance, the study on the synthesis and characterization of novel biological-based nano organo solid acids showcases the innovative approach to creating catalysts with potential applications in green chemistry and organic synthesis (Zolfigol et al., 2015) (Zolfigol et al., 2015). These efforts underline the importance of developing new compounds for catalytic applications, which could be relevant for the synthesis of sulfonamide derivatives, including the compound .

Catalytic Applications

Sulfonamide compounds have been explored for their catalytic properties in organic synthesis. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst highlights the potential of sulfonamide derivatives in facilitating chemical reactions under environmentally friendly conditions (Khaligh, 2014) (Khaligh, 2014). These findings suggest avenues for the application of sulfonamide-based catalysts in the synthesis of complex organic molecules, including the targeted compound.

Mechanism of Action

Target of Action

It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s suggested that the compound interacts with its targets in a way that results in potent antileishmanial and antimalarial activities .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with the biochemical pathways of the leishmania and plasmodium species .

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities. For instance, it was found to display superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it elicited better inhibition effects against Plasmodium berghei .

properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)sulfonyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-3-20-8-10-22(11-9-20)27(25,26)17-16(18(23)24)13-21(19-17)12-15-7-5-4-6-14(15)2/h4-7,13H,3,8-12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFWGZMGJVZYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

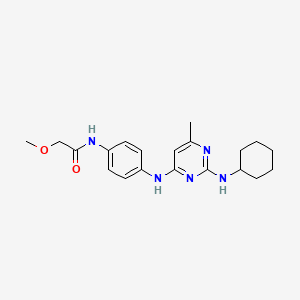

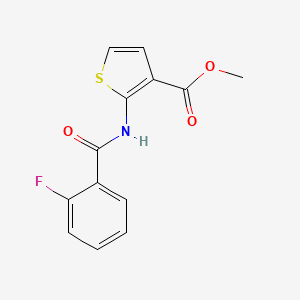

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)

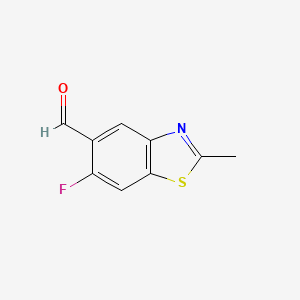

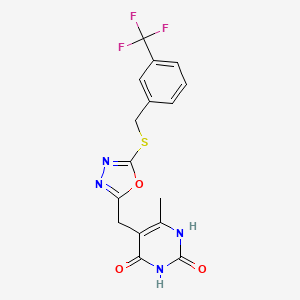

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

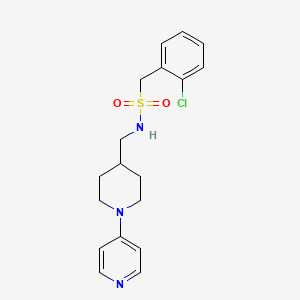

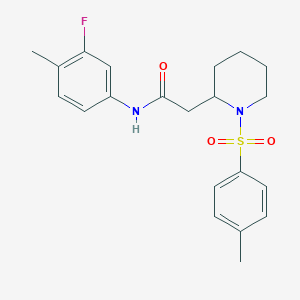

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)